2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure with both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 4-methoxyindole, is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The indole derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide intermediate.
Introduction of the Triazole Moiety: The final step involves the nucleophilic substitution reaction between the chloroacetamide intermediate and 4-(1H-1,2,4-triazol-1-ylmethyl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, particularly against certain types of tumors.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazole moieties allow for strong binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a different substitution pattern on the indole ring.
2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]acetamide: Similar structure but with a different triazole ring.
Uniqueness
The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific substitution pattern, which confers distinct chemical and biological properties. Its combination of indole and triazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-27-19-4-2-3-18-17(19)9-10-24(18)12-20(26)23-16-7-5-15(6-8-16)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
InChI Key |
QSLFEWGSWWZYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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